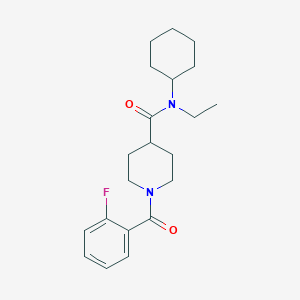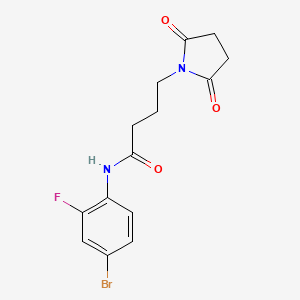
2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate, also known as Boc-L-phenylalanine, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine is not fully understood. However, it is believed to interact with specific receptors in the body and modulate various physiological processes. 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine has been shown to have an inhibitory effect on the activity of some enzymes and has been studied for its potential anticancer properties.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of some enzymes, including angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-4 (DPP-4). 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine has also been shown to have an anticancer effect by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without degradation. However, 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine has some limitations for lab experiments. It is relatively expensive compared to other amino acids, and its synthesis can be time-consuming.
Future Directions
There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine. One area of research is the development of novel peptide-based drugs using 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine as a building block. Another area of research is the study of the interaction of 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine with specific receptors in the body. The potential anticancer properties of 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine also warrant further investigation. Additionally, the development of new synthesis methods for 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine could improve its availability and reduce its cost.
Conclusion:
In conclusion, 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine, including the development of novel peptide-based drugs and the investigation of its potential anticancer properties.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine has been widely used in scientific research as a building block for the synthesis of peptides and proteins. It has been used in the development of various peptide-based drugs and has been studied for its potential therapeutic applications. 2-(4-bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoatealanine has also been used in the study of protein-protein interactions, protein folding, and enzymatic reactions.
properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClO4/c19-14-5-1-13(2-6-14)17(22)11-24-18(23)10-9-16(21)12-3-7-15(20)8-4-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAARMRBHXSFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4751655.png)
![2-{[(5-methyl-2-furyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4751656.png)
![2-[(2,4-dichlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4751658.png)
![1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4751663.png)
![N-{2-phenyl-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B4751669.png)

![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751682.png)
![4-{[6-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4751685.png)
![methyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4751690.png)
![8-ethoxy-4,4-dimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4751692.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4751717.png)
![4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)-3-methylbenzoic acid](/img/structure/B4751718.png)